molecular formula C10H18N2O B182302 2-(Pyrrolidin-1-ylcarbonyl)piperidine CAS No. 130605-98-0

2-(Pyrrolidin-1-ylcarbonyl)piperidine

Cat. No.: B182302
CAS No.: 130605-98-0
M. Wt: 182.26 g/mol
InChI Key: JEOWANSFPWKXSE-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-ylcarbonyl)piperidine: is a heterocyclic organic compound that features both pyrrolidine and piperidine rings. These nitrogen-containing rings are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable scaffold in drug discovery and development.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-1-ylcarbonyl)piperidine typically involves the formation of the pyrrolidine and piperidine rings followed by their coupling. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-1-ylcarbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(Pyrrolidin-1-ylcarbonyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring.

    Piperidine: Another analog with a six-membered nitrogen-containing ring.

    Pyrrolizines: Compounds with fused pyrrolidine and benzene rings.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.

Uniqueness: 2-(Pyrrolidin-1-ylcarbonyl)piperidine is unique due to its dual ring structure, which provides a versatile scaffold for drug design. The presence of both pyrrolidine and piperidine rings allows for diverse chemical modifications and interactions with various biological targets, enhancing its potential in medicinal chemistry.

Properties

IUPAC Name

piperidin-2-yl(pyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(12-7-3-4-8-12)9-5-1-2-6-11-9/h9,11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOWANSFPWKXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383327
Record name 2-(pyrrolidin-1-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130605-98-0
Record name 2-(pyrrolidin-1-ylcarbonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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